molecular formula C15H29ClO2 B13321674 Ethyl 13-chlorotridecanoate

Ethyl 13-chlorotridecanoate

Cat. No.: B13321674
M. Wt: 276.84 g/mol
InChI Key: DQUSJPDDHKYTKY-UHFFFAOYSA-N
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Description

Ethyl 13-chlorotridecanoate is an organic compound with the molecular formula C15H29ClO2 It is an ester derivative of tridecanoic acid, where the 13th carbon is substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 13-chlorotridecanoate can be synthesized through the esterification of 13-chlorotridecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and reusable is also a common practice to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 13-chlorotridecanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 13-chlorotridecanoic acid and ethanol.

    Reduction: It can be reduced to form the corresponding alcohol, 13-chlorotridecanol, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 13-hydroxytridecanoate.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products

    Hydrolysis: 13-chlorotridecanoic acid and ethanol.

    Reduction: 13-chlorotridecanol.

    Substitution: 13-hydroxytridecanoate.

Scientific Research Applications

Ethyl 13-chlorotridecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new materials and chemicals.

    Biology: It can be used in studies involving lipid metabolism and the role of chlorinated fatty acids in biological systems.

    Medicine: Research into its potential as a precursor for pharmaceuticals and its effects on biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which ethyl 13-chlorotridecanoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes involved in lipid metabolism, altering the pathways and influencing cellular functions. The chlorine atom can also participate in various chemical reactions, making the compound a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Ethyl 13-chlorotridecanoate can be compared with other chlorinated fatty acid esters, such as:

  • Ethyl 12-chlorododecanoate
  • Ethyl 14-chlorotetradecanoate

These compounds share similar structures but differ in the position of the chlorine atom and the length of the carbon chain. The unique position of the chlorine atom in this compound may confer distinct reactivity and properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C15H29ClO2

Molecular Weight

276.84 g/mol

IUPAC Name

ethyl 13-chlorotridecanoate

InChI

InChI=1S/C15H29ClO2/c1-2-18-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16/h2-14H2,1H3

InChI Key

DQUSJPDDHKYTKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCl

Origin of Product

United States

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